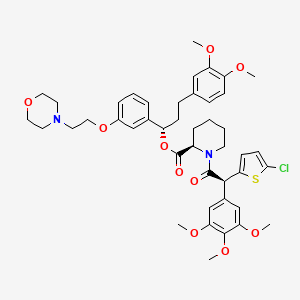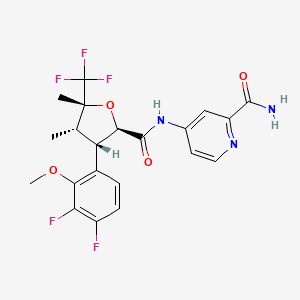
Suzetrigine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suzetrigine, also known as VX-548, is a non-opioid, small-molecule analgesic developed by Vertex Pharmaceuticals. It functions as a selective inhibitor of Nav1.8-dependent pain signaling pathways in the peripheral nervous system. This compound is currently under investigation for its potential to treat moderate to severe acute pain and peripheral neuropathic pain .
Preparation Methods
Suzetrigine is synthesized through a series of chemical reactions involving specific reagents and conditionsIndustrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Suzetrigine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Suzetrigine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of selective sodium channel inhibitors.
Biology: Researchers use this compound to investigate the role of Nav1.8 channels in pain signaling pathways.
Medicine: this compound is being studied for its potential to treat acute pain and peripheral neuropathic pain without the addictive potential of opioids.
Industry: This compound’s unique properties make it a valuable compound for developing new pain management therapies
Mechanism of Action
Suzetrigine exerts its effects by selectively inhibiting the Nav1.8 sodium channel, which is involved in the transmission of pain signals in the peripheral nervous system. By blocking this channel, this compound prevents the propagation of pain signals, thereby providing analgesic effects. The molecular targets and pathways involved include the Nav1.8 channel and associated signaling pathways .
Comparison with Similar Compounds
Suzetrigine is unique in its selective inhibition of the Nav1.8 channel, distinguishing it from other pain management compounds. Similar compounds include:
Carbamazepine: A non-selective sodium channel blocker used for pain management.
Lacosamide: Another non-selective sodium channel blocker with analgesic properties.
Mexiletine: A sodium channel blocker used off-label for various pain conditions. This compound’s selective inhibition of Nav1.8 offers a targeted approach to pain management, reducing the risk of side effects associated with non-selective sodium channel blockers
Properties
CAS No. |
2649467-58-1 |
|---|---|
Molecular Formula |
C21H20F5N3O4 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1 |
InChI Key |
XSQUJFKRXZMOKA-PAFIKIDNSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](O[C@@]1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC |
Canonical SMILES |
CC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


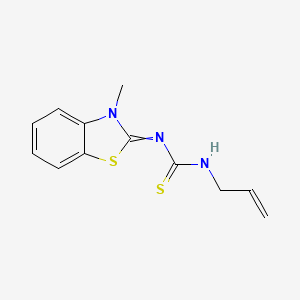
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
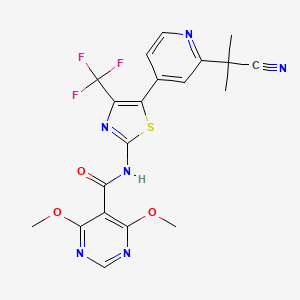
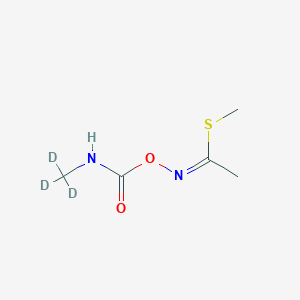
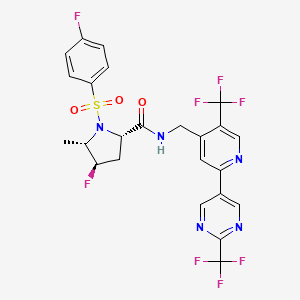

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)

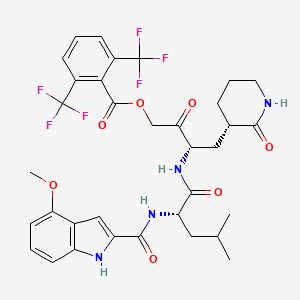
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
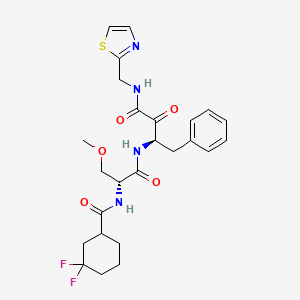
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)
